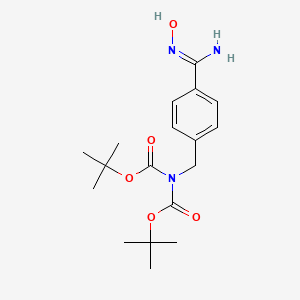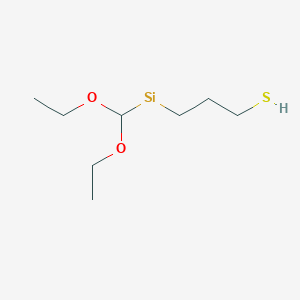
Mercaptopropyldiethoxymethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(DIETHOXYMETHYLSILYL)-1-PROPANETHIOL is an organosilicon compound characterized by the presence of a thiol group and a diethoxymethylsilyl group attached to a propyl chain. This compound is notable for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(DIETHOXYMETHYLSILYL)-1-PROPANETHIOL typically involves the reaction of 3-mercaptopropyltrimethoxysilane with diethyl ether in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(DIETHOXYMETHYLSILYL)-1-PROPANETHIOL can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various alkyl halides and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
3-(DIETHOXYMETHYLSILYL)-1-PROPANETHIOL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(DIETHOXYMETHYLSILYL)-1-PROPANETHIOL involves the formation of strong covalent bonds with various substrates. The thiol group can form disulfide bonds, while the diethoxymethylsilyl group can undergo hydrolysis to form silanol groups, which further condense to form siloxane bonds. These reactions contribute to the compound’s ability to modify surfaces and enhance adhesion .
Comparison with Similar Compounds
3-Aminopropyltriethoxysilane: Similar in structure but contains an amino group instead of a thiol group.
3-Mercaptopropyltrimethoxysilane: Contains a trimethoxysilyl group instead of a diethoxymethylsilyl group.
Uniqueness: 3-(DIETHOXYMETHYLSILYL)-1-PROPANETHIOL is unique due to its combination of a thiol group and a diethoxymethylsilyl group, which provides distinct reactivity and versatility in various applications. The presence of the thiol group allows for specific interactions with metals and other thiol-reactive species, while the diethoxymethylsilyl group offers robust adhesion properties .
Properties
Molecular Formula |
C8H18O2SSi |
|---|---|
Molecular Weight |
206.38 g/mol |
InChI |
InChI=1S/C8H18O2SSi/c1-3-9-8(10-4-2)12-7-5-6-11/h8,11H,3-7H2,1-2H3 |
InChI Key |
KWZPCURQZRPCJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)
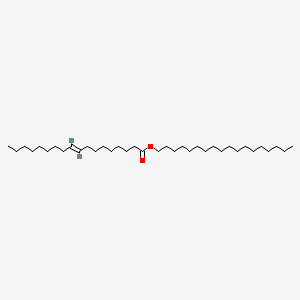
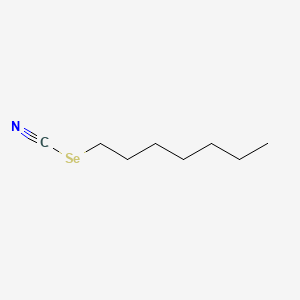
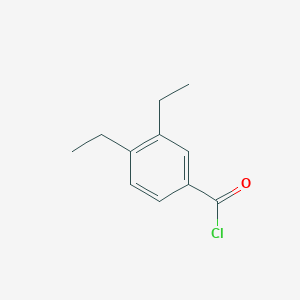
![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
![dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)
